1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is an organic compound that features a urea moiety linked to a 3,4-dimethylphenyl group and a 2-hydroxy-2-(thiophen-3-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea: Lacks the thiophene ring, which may affect its biological activity.
1-(3,4-Dimethylphenyl)-3-(2-thiophen-3-yl)ethyl)urea: Lacks the hydroxyl group, which may influence its chemical reactivity and interactions.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both the hydroxyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking these functional groups.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSQDAFFWTHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.